molecular formula C15H13F3 B1314281 1,1,1-Trifluoro-2,2-diphenylpropane CAS No. 112754-65-1

1,1,1-Trifluoro-2,2-diphenylpropane

Cat. No.: B1314281
CAS No.: 112754-65-1
M. Wt: 250.26 g/mol
InChI Key: BZLSCVAPEFKLSB-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Modern Chemical Sciences

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. psu.eduresearchgate.net This has made organofluorine compounds indispensable in numerous fields. In medicine, an estimated one-fifth of all pharmaceuticals contain fluorine, including top-selling drugs. wikipedia.org The element can enhance a drug's effectiveness, metabolic stability, and ability to cross cell membranes. researchgate.netnih.govmdpi.com

Beyond pharmaceuticals, organofluorine chemistry is crucial in materials science, leading to the creation of high-performance polymers like Teflon with exceptional chemical and thermal resistance. worktribe.com In agriculture, fluorinated compounds are integral to many modern pesticides and herbicides. numberanalytics.com The versatility of organofluorine chemistry continues to drive innovation, with ongoing research uncovering new applications and synthetic methods. nih.govworldscientific.com

Overview of Fluorinated Propane (B168953) Derivatives in Synthetic Chemistry

Within the vast landscape of organofluorine chemistry, fluorinated propane derivatives represent a significant and versatile class of compounds. acs.orgacs.org The introduction of fluorine atoms into a propane backbone can lead to a wide array of molecules with tailored properties. For instance, fluorinated cyclopropanes, a subset of these derivatives, have garnered considerable interest in medicinal chemistry. bohrium.comrsc.orgnih.gov

The synthesis of these compounds often involves specialized techniques to introduce the fluorine atoms selectively. organic-chemistry.org Researchers have developed various methods for the preparation of fluorinated propanes, enabling access to a diverse range of structures for investigation. purdue.edu These derivatives serve as valuable building blocks in the synthesis of more complex molecules, including pharmaceuticals and advanced materials. bohrium.com

Specific Research Context of 1,1,1-Trifluoro-2,2-diphenylpropane and its Analogues

This compound stands as a specific example within the broader category of fluorinated propane derivatives. Its structure, featuring a trifluoromethyl group and two phenyl rings attached to a central propane unit, suggests potential applications stemming from the combined properties of these functional groups. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, desirable traits in drug design. psu.edu

Research into analogues of this compound, such as those with different substitution patterns on the phenyl rings or variations in the fluorinated alkyl chain, allows for a systematic exploration of structure-activity relationships. This can lead to the optimization of properties for specific applications, for example, in the development of new therapeutic agents or functional materials. The study of such analogues is a common strategy in medicinal chemistry to fine-tune the biological activity of a lead compound. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1,1,1-trifluoro-2-phenylpropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3/c1-14(15(16,17)18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZLSCVAPEFKLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546988
Record name 1,1'-(1,1,1-Trifluoropropane-2,2-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112754-65-1
Record name 1,1'-(1,1,1-Trifluoropropane-2,2-diyl)dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations into the Chemical Reactivity and Transformations of 1,1,1 Trifluoro 2,2 Diphenylpropane Derivatives

Rearrangement Pathways in 1,1,1-Trifluoro-2,2-diphenylpropane Analogues

The structural framework of these compounds is susceptible to various rearrangement reactions, often dictated by the reaction conditions and the nature of the substituents.

In the presence of acid, derivatives of this compound can undergo significant structural reorganization. For instance, the attempted dehydration of a diastereomeric mixture of 1,1,1-trifluoro-3-(4-methoxyphenyl)-2,3-diphenyl-propan-2-ols using thionyl chloride and pyridine (B92270) did not primarily yield the expected alkene products. Instead, the main product was a rearranged derivative. researchgate.net This type of transformation is characteristic of a semipinacol rearrangement, where a carbocation intermediate is generated, followed by the migration of a neighboring group. researchgate.net

Specifically, studies on trifluoromethyl-substituted vic-diol monomethyl ethers have shown that they smoothly undergo semipinacol rearrangements to produce α-(trifluoroacetyl) diarylmethanes in high yields. researchgate.net The trifluoromethyl group plays a crucial role in directing the course of this rearrangement. researchgate.net

The formation of carbocationic intermediates is central to understanding the rearrangement and elimination pathways of these compounds. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly enhances the electrophilic character of adjacent cationic centers. nih.gov This heightened electrophilicity leads to greater delocalization of the positive charge within the carbocation. nih.gov

The stability and subsequent reaction pathway of the carbocation are influenced by this charge delocalization. In the attempted dehydration of 1,1,1-trifluoro-3-(4-methoxyphenyl)-2,3-diphenyl-propan-2-ol diastereomers, the different reactivities observed are rationalized by the behavior of the carbocationic intermediates formed from each stereoisomer. researchgate.net The steric hindrance to the solvation of the incipient carbocation also plays a role in the reaction's progression. researchgate.net

Elimination Reaction Dynamics and Stereochemical Control

Elimination reactions in these systems are often in competition with rearrangement pathways, and the stereochemistry of the starting material can exert profound control over the reaction's outcome.

The dehydration of alcohol derivatives of this compound is not always a straightforward process leading to alkenes. As demonstrated in the reaction of 1,1,1-trifluoro-3-(4-methoxyphenyl)-2,3-diphenyl-propan-2-ols with thionyl chloride/pyridine, rearrangement can be the dominant pathway. researchgate.net While small amounts of the expected olefin products were observed, the rearranged ketone was the main compound isolated. researchgate.net This indicates that the carbocation intermediate, once formed, may preferentially undergo a 1,2-shift (rearrangement) rather than deprotonation (elimination).

Highly stereoselective eliminations have been achieved, however, through the acid-catalyzed dehydration of related compounds like 1-(4-alkoxy)-3,3,3-trifluoro-1,2-diphenylpropan-1-ols. researchgate.net This suggests that subtle changes in the substrate structure and reaction conditions can tip the balance between elimination and rearrangement.

The stereochemistry of the starting material is a critical determinant of the reaction products, showcasing the dissimilar reactivities of diastereomers. In the case of the 1,1,1-trifluoro-3-(4-methoxyphenyl)-2,3-diphenyl-propan-2-ol isomers, their treatment under the same reaction conditions led to markedly different results. researchgate.net

The (2RS,3RS)-6a diastereomer yielded the rearranged product exclusively. researchgate.net

The (2RS,3SR)-6a diastereomer produced a mixture of the rearranged product and the expected elimination products (olefins). researchgate.net

This divergence highlights that the specific spatial arrangement of the atoms in each diastereomer directly influences the transition state energies for the competing rearrangement and elimination pathways. In general, for E2 reactions, the stereochemistry of the resulting double bond is dictated by the stereochemistry of the starting material. libretexts.orglibretexts.org For E1 reactions, which proceed through a carbocation, the more stable trans (or E) isomer is typically favored, as there is free rotation around the single bond in the carbocation intermediate. libretexts.orglibretexts.org

Starting DiastereomerReagentMajor Product(s)
(2RS,3RS)-1,1,1-trifluoro-3-(4-methoxyphenyl)-2,3-diphenyl-propan-2-olThionyl chloride/PyridineRearranged Ketone (exclusive) researchgate.net
(2RS,3SR)-1,1,1-trifluoro-3-(4-methoxyphenyl)-2,3-diphenyl-propan-2-olThionyl chloride/PyridineMixture of Rearranged Ketone and Olefins researchgate.net

Influence of the Trifluoromethyl Group on Reaction Regio- and Stereoselectivity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry and exerts a profound influence on the reactivity and selectivity of reactions. nih.gov Its effects are primarily inductive, activating adjacent electrophilic sites. nih.gov

In the context of the reactions discussed, the -CF3 group:

Enhances Electrophilicity: It increases the electrophilic character of carbocationic intermediates, leading to superelectrophilic behavior and increased reactivity. nih.gov

Directs Rearrangements: The -CF3 group provides a specific orientation to the course of semipinacol rearrangements. researchgate.net

Influences Stereoselectivity: The presence of the trifluoromethyl group significantly impacts the stereochemical outcome of reactions. researchgate.netnih.gov For example, highly stereoselective syn-eliminations have been achieved in related systems, and this high degree of control is attributed to the influence of the -CF3 group. researchgate.net The group's steric and electronic properties can favor specific transition states, leading to the preferential formation of one stereoisomer over another. nih.gov The reactivity of substrates containing a -CF3 group can be greatly affected; for instance, the solvolysis rate of a trifluoromethyl-substituted sulfonate was significantly depressed, suggesting a mechanism with strong electrophilic solvent assistance. researchgate.net

Derivatization Reactions at the 2,2-Diphenylpropane Core

The phenyl rings of this compound and its derivatives can undergo electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic compounds. wikipedia.org The outcome of these reactions is governed by the directing effects of the substituents already present on the benzene (B151609) ring. The 1,1,1-trifluoro-1,1-dimethyl ethyl bridge is an alkyl group, which is generally an activating, ortho, para-director. However, the strong deactivating effect of the trifluoromethyl group on this substituent complicates simple predictions.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org For example, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro (-NO₂) group onto the aromatic ring. youtube.com Given the combined electronic effects of the substituted propane (B168953) bridge, the position of substitution would be a result of the competing directing influences.

If other functional groups are present on the phenyl rings of a derivative, they will also influence the position of further substitution. For example, a hydroxyl (-OH) group is strongly activating and ortho, para-directing, while a nitro (-NO₂) group is strongly deactivating and meta-directing. mnstate.edu In a disubstituted ring, the position of the incoming electrophile is determined by the combined effects of both groups. Generally, activating groups have a stronger directing influence than deactivating groups.

Reaction Typical Reagents Electrophile Product Functional Group
Nitration HNO₃, H₂SO₄NO₂⁺ (Nitronium ion)-NO₂
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺-Br or -Cl
Sulfonation Fuming H₂SO₄ or SO₃SO₃-SO₃H
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)-COR
Friedel-Crafts Alkylation RCl, AlCl₃R⁺ (Carbocation)-R

Derivatives of this compound may contain various functional groups that can be chemically transformed to synthesize new compounds. ub.edu These transformations allow for the fine-tuning of the molecule's properties for specific applications.

For instance, a nitro group (-NO₂), introduced via electrophilic nitration, can be readily reduced to an amino group (-NH₂). researchgate.net Common reagents for this transformation include metals in acidic solution, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). mnstate.edu The resulting amino group is an activating, ortho, para-director and can undergo a wide range of further reactions, such as diazotization or acylation.

Another common transformation involves the conversion of a hydroxyl group (-OH) on the phenyl ring. This phenolic group can be converted into an ether via Williamson ether synthesis or an ester through reaction with an acyl chloride or anhydride (B1165640). The hydroxyl group can also be converted to a triflate (-OTf), which is an excellent leaving group for nucleophilic aromatic substitution reactions. ub.edu

Functional groups on the propane core, if present in derivatives, can also be modified. For example, recent developments in photoredox catalysis have enabled the transformation of carbonyl groups in related structures to introduce fluorinated moieties like the monofluoromethyl group (-CH₂F). acs.orgacs.org Such functional group interconversions are essential for building complex molecular architectures from the this compound scaffold. researchgate.netyoutube.com

Initial Functional Group Reaction Type Typical Reagents Product Functional Group
Nitro (-NO₂)ReductionFe/HCl or Sn/HClAmino (-NH₂) mnstate.edu
Carbonyl (Ketone, -C=O)HydromonofluoromethylationH₂CFSO₂Na, photoredox catalystα-CFH₂ carbinol (-C(OH)CH₂F) acs.org
Hydroxyl (-OH)EsterificationAcyl chloride (RCOCl), pyridineEster (-OCOR)
Hydroxyl (-OH)Conversion to Sulfonate EsterTriflic anhydride (Tf₂O)Triflate (-OTf) ub.edu
Amide (-CONH₂)DehydrationThionyl chloride (SOCl₂)Nitrile (-CN) youtube.com

Comprehensive Structural Elucidation and Conformational Analysis of 1,1,1 Trifluoro 2,2 Diphenylpropane and Its Analogues

Application of Advanced Spectroscopic Techniques for Molecular Structure Determination

Modern spectroscopic techniques offer unparalleled insights into the atomic and molecular world, providing a window into the precise arrangement of atoms and the subtle energetic landscapes that govern their interactions. For fluorinated organic compounds such as 1,1,1-trifluoro-2,2-diphenylpropane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provides a comprehensive picture of both its solution and solid-state structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Assignments and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and the dynamic processes that molecules undergo. For this compound and its analogues, a multi-nuclear NMR approach, encompassing ¹H, ¹³C, and ¹⁹F nuclei, is essential for a complete structural assignment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org The carbon atoms of the phenyl rings will resonate in the downfield region (typically 120-140 ppm), with the ipso-carbons (the carbons directly attached to the propane (B168953) backbone) showing distinct chemical shifts. The quaternary carbon atom bonded to the two phenyl groups and the trifluoromethyl group will have a characteristic chemical shift. The carbon of the trifluoromethyl group will exhibit a quartet due to coupling with the three fluorine atoms, a key signature for its identification. docbrown.info The methyl carbon will appear in the upfield region of the spectrum. The broad range of chemical shifts in ¹³C NMR (up to 200 ppm) minimizes signal overlap, often allowing for the clear distinction of each carbon atom. libretexts.org

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a particularly powerful tool for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. huji.ac.ilnih.gov The trifluoromethyl group in this compound will give rise to a single, sharp resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment and can provide insights into intermolecular interactions. huji.ac.ilnih.gov In more complex fluorinated analogues, ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants can be invaluable for determining the relative stereochemistry of fluorine-containing centers. researchgate.net Proton decoupling is often employed in ¹⁹F NMR to simplify the spectra by removing couplings to neighboring protons, resulting in singlets for each distinct fluorine environment. nih.gov

Interactive Data Table: Representative NMR Data for a Diphenylpropane Analogue. rsc.org

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
¹H7.69d7.2Aromatic H
¹H7.45-7.37m-Aromatic H
¹H3.87-3.83m-Methine H
¹H2.26-2.23m-Methylene H
¹³C135.62, 135.59--Aromatic C
¹³C133.1--Aromatic C
¹³C129.8--Aromatic C
¹³C127.8q280.6CF₃
¹³C50.9q22.7Quaternary C
¹⁹F-64.8d10.2CF₃

X-ray Crystallography of this compound Derivatives for Solid-State Conformation

While NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution, X-ray crystallography offers a precise snapshot of the molecular conformation in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the determination of bond lengths, bond angles, and torsional angles with high precision, providing an unambiguous picture of the molecule's three-dimensional structure.

For derivatives of this compound, X-ray crystallography can reveal the preferred orientation of the two phenyl rings relative to each other and to the trifluoromethyl group. nih.gov This information is crucial for understanding the steric and electronic interactions that govern the molecule's shape. For instance, in related structures, it has been observed that bulky substituents can significantly influence the dihedral angles between the phenyl rings, leading to specific, ordered conformations in the crystal lattice. nih.gov The solid-state conformation provides a valuable reference point for comparison with theoretical calculations and solution-phase NMR studies.

Theoretical Approaches to Conformational Landscapes of Fluorinated Diphenylpropanes

Computational chemistry provides a powerful complement to experimental techniques, allowing for the exploration of molecular properties that may be difficult or impossible to measure directly. For fluorinated diphenylpropanes, theoretical methods are instrumental in mapping the complex conformational landscapes and understanding the energetic factors that dictate their preferred shapes.

Torsional Potential Energy Surface Mapping

The conformation of a molecule is defined by the rotation around its single bonds. A torsional potential energy surface (PES) is a multidimensional map that describes the energy of the molecule as a function of one or more torsional angles. For this compound and its analogues, the key torsional angles are those associated with the rotation of the two phenyl groups and the trifluoromethyl group.

By systematically rotating these groups and calculating the energy at each point, a detailed PES can be generated. nih.gov This process reveals the low-energy regions of the conformational space, corresponding to the most stable conformations, as well as the high-energy regions, which represent the barriers to rotation between these stable forms. nih.gov

Identification of Stable Conformers and Energy Barriers

From the torsional potential energy surface, the geometries of the stable conformers can be identified as the minima on the surface. For each stable conformer, its relative energy can be calculated, providing an indication of its population at a given temperature. The transition states for conformational changes are located at the saddle points on the PES, and the energy difference between a stable conformer and a transition state represents the energy barrier for that particular conformational interconversion. researchgate.net

For example, in related difluorinated propanes, theoretical calculations have been used to identify multiple stable conformers and to quantify the energy barriers between them. nih.gov These barriers can range from a few to several kcal/mol, influencing the rate at which the molecule can interconvert between different shapes at room temperature. researchgate.netresearchgate.net

Steric and Electronic Effects of Fluorine and Phenyl Substituents on Molecular Conformation

The conformation of this compound is a delicate balance of steric and electronic effects arising from the trifluoromethyl and phenyl substituents.

Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. vaia.comvaia.com This strong inductive effect withdraws electron density from the rest of the molecule, including the phenyl rings. nih.gov This can influence the electronic interactions between the phenyl rings and the trifluoromethyl group, potentially leading to attractive or repulsive forces that contribute to the conformational preferences. For instance, the electron-withdrawing nature of the -CF₃ group can affect the charge distribution within the phenyl rings, which in turn can influence intermolecular packing in the solid state. nih.gov The interplay of these steric and electronic forces ultimately dictates the complex conformational landscape of this compound and its analogues. nih.gov

Gauche Effect and Conformational Preferences

The gauche effect is a stereoelectronic phenomenon where a gauche conformation (a dihedral angle of approximately 60°) is more stable than the anti conformation (180°), contrary to what would be expected based on steric hindrance alone. readthedocs.io This effect is particularly prominent in molecules containing electronegative substituents, such as fluorine. The primary explanations for the gauche effect are hyperconjugation and bent bonds. readthedocs.ioauremn.org.br The hyperconjugation model posits that the stabilization arises from the donation of electron density from a C-H or C-C σ bonding orbital into an adjacent C-F σ* antibonding orbital. This interaction is maximized in a gauche arrangement. readthedocs.io

However, in this compound, the situation is more complex due to the presence of the two bulky phenyl groups on the C2 carbon. These large substituents introduce significant steric repulsion, which will counteract the stabilizing gauche effect of the fluorine atoms. The conformational analysis of 1,3-difluorinated alkanes has shown that steric effects can become more important than the fluorine gauche effect, especially when embedded in a larger chain. mdpi.com

Therefore, the final conformational preference of this compound will be a delicate balance between the stabilizing gauche interactions involving the trifluoromethyl group and the destabilizing steric interactions between the phenyl groups and the trifluoromethyl group. It is plausible that the molecule adopts a staggered conformation to minimize steric strain, with the dihedral angles deviating from the ideal 60° or 180° to accommodate the bulky substituents. Computational studies involving potential energy surface scans would be necessary to precisely determine the lowest energy conformers and the energy barriers between them. uni-muenchen.deresearchgate.net

Table 1: Factors Influencing Conformational Preferences in this compound

InteractionDescriptionExpected Influence on Conformation
Gauche Effect Stabilizing interaction between the C-F bonds of the trifluoromethyl group and the C-C bonds of the propane backbone.Favors a gauche arrangement around the C1-C2 bond.
Steric Hindrance Repulsive interaction between the bulky trifluoromethyl group and the two phenyl groups.Favors an anti or staggered conformation to maximize the distance between these groups.
Aromatic Interactions Potential for π-π stacking or C-H/π interactions between the two phenyl rings.Could influence the rotational orientation of the phenyl groups.

Aromatic Ring Rotational Dynamics and Interactions

The two phenyl groups in this compound are not static but possess rotational freedom around the C2-C(phenyl) bonds. The dynamics of this rotation are governed by the energy barriers between different rotational conformations. In diphenylmethyl systems, the ground state structures are often found to possess a symmetrical propeller-like nature. wikipedia.org This arrangement helps to minimize steric clashes between the ortho-hydrogens of the two phenyl rings.

The rotation of the phenyl rings is not a synchronous process. Instead, it is proposed to occur via a nonsynchronous pathway where, in the transition state, one ring is coplanar with the plane formed by the central carbon and its bonds, while the other is perpendicular to it. wikipedia.org The energy barrier to this rotation is influenced by both steric and electronic factors.

The trifluoromethyl group at the adjacent C1 position will significantly impact the rotational dynamics of the phenyl rings. Studies on 2,2'-bis(trifluoromethyl)biphenyl (B1304852) derivatives have shown that electron-donating groups tend to decrease the rotational energy barrier, while electron-accepting groups have the opposite effect. nih.gov The trifluoromethyl group is strongly electron-withdrawing, which would be expected to influence the electronic environment of the phenyl rings and, consequently, their rotational barriers.

Furthermore, steric interactions between the trifluoromethyl group and the ortho-hydrogens of the phenyl rings will contribute to the rotational barrier. As the phenyl rings rotate, the ortho-hydrogens will pass by the trifluoromethyl group, leading to a transient increase in steric strain. The magnitude of this barrier will determine the rate of phenyl ring rotation at a given temperature. Techniques like dynamic NMR spectroscopy can be employed to experimentally determine these rotational barriers. auremn.org.br

Table 2: Estimated Rotational Barriers and Key Interactions for Phenyl Group Rotation

ParameterEstimated Value/Nature of InteractionBasis of Estimation
Rotational Energy Barrier Moderate to HighSteric hindrance from the adjacent trifluoromethyl group and the other phenyl group. Electronic effects of the CF3 group.
Ground State Conformation Propeller-like arrangement of phenyl ringsMinimization of steric interactions between the two phenyl groups, as seen in related diphenyl systems. wikipedia.org
Key Interactions Steric repulsion (ortho-H ... CF3), Steric repulsion (ortho-H ... ortho-H of other ring), Electronic effects of substituentsGeneral principles of conformational analysis and studies on substituted biphenyls and diphenylalkanes. nih.gov

Computational Chemistry Approaches to Understanding 1,1,1 Trifluoro 2,2 Diphenylpropane Chemistry

Quantum Chemical Calculations for Energetic Properties and Stability

The inherent stability and energetic landscape of a molecule are fundamental to its chemical behavior. Quantum chemical calculations are indispensable tools for quantifying these properties for 1,1,1-Trifluoro-2,2-diphenylpropane.

Enthalpy of Formation and Thermodynamic Stability Calculations (e.g., DFT, G4 methods)

The enthalpy of formation (ΔHf°) is a key thermodynamic quantity that defines the stability of a compound relative to its constituent elements. For complex organic molecules, direct experimental measurement of ΔHf° can be challenging. High-level quantum chemical methods, such as Density Functional Theory (DFT) and Gaussian-n (Gn) theories like G4, offer reliable alternatives for its prediction.

DFT methods, with a wide range of functionals (e.g., B3LYP, M06-2X), are often employed to calculate the optimized geometry and vibrational frequencies, which are then used to compute the total electronic energy and thermal corrections to the enthalpy. For instance, studies on isomers of other energetic compounds, such as tetranitro-bis-1,2,4-triazoles, have utilized DFT at the M06-2X/6-311++G(d,p) level to systematically investigate their structures and energetic properties. nih.gov The G4 method, a composite approach, is known for its high accuracy in predicting thermochemical data, including enthalpies of formation, for a broad range of organic molecules. While specific calculations for this compound are not readily found in the literature, these established methods would be the standard approach to determine its thermodynamic stability.

A hypothetical data table for the calculated enthalpy of formation of this compound using different computational methods is presented below.

Computational MethodBasis SetCalculated Enthalpy of Formation (kJ/mol)
DFT (B3LYP)6-311+G(d,p)Data not available
DFT (M06-2X)6-311++G(d,p)Data not available
G4 Theory-Data not available

This table illustrates the type of data that would be generated from such computational studies; specific values are not available in the cited literature.

Isomerization Energies and Relative Stabilities

Isomers of this compound, which could involve different arrangements of the phenyl groups or structural isomers of the propane (B168953) backbone, will exhibit varying degrees of stability. Computational methods are crucial for determining the relative energies of these isomers. By calculating the total electronic energy of each optimized isomer, the isomerization energies can be determined as the difference between these values.

For example, a conformational analysis of 1,3-difluoropropane (B1362545) using the M05-2X/6-311+G** level of theory has shown a strong preference for specific conformations. nih.gov Similarly, for this compound, theoretical calculations would explore the potential energy surface to identify various stable conformers arising from the rotation of the phenyl groups and the C-C bonds. The relative energies of these conformers would dictate their population distribution at a given temperature. DFT calculations have been successfully used to study the isomerization of tetranitro-bis-1,2,4-triazoles, revealing how different isomeric forms can impact their thermal stability and performance. nih.gov

Below is a conceptual data table showing the kind of results expected from a computational study on the relative stabilities of hypothetical isomers of this compound.

Isomer/ConformerComputational MethodBasis SetRelative Energy (kJ/mol)
Isomer ADFT (B3LYP)6-311+G(d,p)Data not available
Isomer BDFT (B3LYP)6-311+G(d,p)Data not available
Conformer 1DFT (M06-2X)cc-pVTZData not available
Conformer 2DFT (M06-2X)cc-pVTZData not available

This table is for illustrative purposes; no specific published data for these isomers and conformers were found.

Modeling of Reaction Mechanisms and Transition States for Derivatives

Understanding the reactivity of this compound and its derivatives involves mapping out the pathways of their chemical transformations. Computational modeling is a key tool for this purpose.

Elucidation of Rate-Determining Steps and Reaction Pathways

For any chemical reaction, identifying the sequence of elementary steps, including the rate-determining step, is fundamental. Computational chemistry allows for the exploration of potential reaction pathways by locating transition state structures that connect reactants, intermediates, and products. The energy of these transition states relative to the reactants determines the activation energy of each step.

For derivatives of this compound, theoretical studies could elucidate mechanisms of, for example, electrophilic aromatic substitution on the phenyl rings or nucleophilic substitution at the carbon bearing the trifluoromethyl group. By mapping the potential energy surface, the most favorable reaction pathway can be identified. This approach has been widely used to understand complex organic reactions.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational methods are invaluable for predicting and interpreting spectroscopic data, which serve as experimental fingerprints of molecules. For this compound, theoretical spectra can aid in its identification and structural characterization.

Modern computational chemistry can accurately predict various types of spectra. For instance, a combined experimental and computational study on ortho-fluorinated 2-phenylethylamine demonstrated that scaled harmonic vibrational Raman frequencies from DFT calculations matched well with the experimental Raman spectra, confirming the three-dimensional cluster structure. nih.gov

A hypothetical table of predicted spectroscopic data for this compound is shown below to illustrate the output of such calculations.

Spectroscopic DataComputational MethodPredicted Values
1H NMR Chemical Shifts (ppm)GIAO-DFTData not available
13C NMR Chemical Shifts (ppm)GIAO-DFTData not available
19F NMR Chemical Shift (ppm)GIAO-DFTData not available
Major IR Frequencies (cm-1)DFT (B3LYP)Data not available
Major Raman Frequencies (cm-1)DFT (B3LYP)Data not available

This table is a representation of the type of data that can be generated. No specific published values were found for this compound.

Calculation of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly Density Functional Theory (DFT), allow for the a priori prediction of NMR parameters. The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for calculating isotropic magnetic shielding tensors, which are then converted into chemical shifts (δ). nih.gov

For this compound, calculations would typically be performed on a geometry-optimized structure. The choice of DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(2d,p)) is crucial for obtaining results that correlate well with experimental data. researchgate.net Calculations are often performed in a simulated solvent environment using models like the Conductor-like Screening Model (COSMO) to mimic solution-phase conditions. nih.gov

The predicted chemical shifts for the distinct nuclei in this compound provide insight into the electronic environment of each atom. For instance, the trifluoromethyl (CF₃) group's powerful electron-withdrawing nature significantly deshields the adjacent quaternary carbon (C2). libretexts.org Similarly, the chemical shifts of the aromatic protons and carbons are influenced by their position on the phenyl rings and their spatial relationship to the bulky trifluoroethyl group.

Spin-spin coupling constants (J-couplings), which provide information about through-bond connectivity, can also be computed. These calculations are sensitive to the dihedral angles between coupled nuclei, making them valuable for conformational analysis.

Table 1: Illustrative Calculated NMR Data for this compound

Atom/GroupCalculated ¹H Chemical Shift (δ, ppm)Calculated ¹³C Chemical Shift (δ, ppm)
CF₃---~128 (q, ¹JCF ≈ 285 Hz)
C2 (Quaternary)---~55
C1 (of propane)---~35
Phenyl-C (ipso)---~145
Phenyl-C (ortho)~7.35~129
Phenyl-C (meta)~7.28~128
Phenyl-C (para)~7.20~127

Note: Values are hypothetical and for illustrative purposes, based on typical shifts for similar functional groups. The calculation method used is GIAO-B3LYP/6-31G(d) with TMS as a reference.

Vibrational Frequency Analysis for Infrared and Raman Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule. Computational frequency analysis calculates the second derivatives of energy with respect to atomic coordinates to predict these vibrational modes. The resulting frequencies and their intensities can be used to generate theoretical IR and Raman spectra.

For this compound, key predicted vibrations would include:

C-F Stretching: Strong, characteristic absorptions in the IR spectrum, typically found in the 1100-1300 cm⁻¹ region, arising from the symmetric and asymmetric stretches of the CF₃ group.

C-H Stretching: Aromatic C-H stretches appearing above 3000 cm⁻¹.

C=C Stretching: Phenyl ring vibrations in the 1450-1600 cm⁻¹ range.

C-C Stretching: Vibrations associated with the propane backbone and the bonds connecting the phenyl groups.

These calculations not only predict the spectra but also allow for the assignment of each observed band to a specific molecular motion, aiding in the interpretation of experimental data.

Table 2: Selected Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹)Intensity (IR)Assignment
~3060MediumAromatic C-H Stretch
~1600MediumAromatic C=C Ring Stretch
~1495StrongAromatic C=C Ring Stretch
~1250Very StrongAsymmetric C-F Stretch (CF₃)
~1150StrongSymmetric C-F Stretch (CF₃)
~760StrongAromatic C-H Out-of-Plane Bend (Ortho)
~700StrongAromatic C-H Out-of-Plane Bend (Mono-sub)

Note: Frequencies are illustrative and based on DFT calculations for similar structures. Intensities are qualitative.

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

The three-dimensional structure and flexibility of this compound are dictated by rotations around its single bonds, primarily the C1-C2 bond and the bonds connecting the phenyl rings to C2. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers to their interconversion. cwu.edu

A common strategy involves an initial scan of the potential energy surface using computationally inexpensive Molecular Mechanics (MM) methods. cwu.edu This scan can identify a broad range of possible low-energy structures. The most promising candidates are then subjected to more accurate geometry optimization and energy calculations using higher-level quantum chemical methods (e.g., DFT) to refine their structures and relative energies. rsc.org This hierarchical approach balances computational cost with accuracy. For this compound, the analysis would focus on the relative orientations of the two phenyl rings and the trifluoromethyl group.

Force Field Parameterization for Fluorinated Diphenyl Systems

Molecular Mechanics (MM) simulations rely on a "force field," a set of potential energy functions and associated parameters that describe the interactions between atoms. uiuc.edu Standard force fields like AMBER or OPLS-AA may not have accurate parameters for all chemical fragments, especially for specialized structures like fluorinated diphenyl systems. tuni.fi

Parameterization is the process of developing or refining these parameters to accurately reproduce experimental data or results from high-level QM calculations. tue.nl For this compound, this would involve:

Defining Atom Types: Assigning specific atom types to the carbons and fluorines in the CF₃ group and the carbons in the diphenyl-substituted portion.

Parameterizing Bonded Terms: Developing parameters for bond stretching (e.g., C-C, C-F) and angle bending (e.g., F-C-F, C-C-C) by fitting to QM-calculated potential energy curves.

Parameterizing Torsional Terms: Deriving the dihedral parameters, which are critical for correct conformational energies, by fitting to the QM-calculated energy profile of rotation around key bonds (e.g., the C-C bonds of the backbone).

Assigning Non-Bonded Parameters: Defining partial atomic charges and van der Waals parameters, often derived from QM electrostatic potential calculations.

This careful parameterization is essential for conducting meaningful MM or Molecular Dynamics (MD) simulations on the molecule. acs.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

For very large systems, such as this compound interacting with a biological macromolecule or solvated in a large box of explicit water molecules, a full QM calculation is computationally prohibitive. Hybrid QM/MM methods offer a solution by partitioning the system into two regions. nih.govarxiv.org

The QM Region: The core part of the system, where electronic changes are most important, is treated with quantum mechanics. For studying a reaction involving this compound, the molecule itself would constitute the QM region. researchgate.net

The MM Region: The surrounding environment (e.g., solvent, protein) is treated with a classical MM force field.

The key challenge in QM/MM is the treatment of the boundary and the interaction between the two regions. nih.gov The total energy of the system is a combination of the QM energy, the MM energy, and a QM-MM interaction term. This interaction term typically includes electrostatic interactions between the QM electron density and the MM partial charges, as well as van der Waals terms. chemrxiv.org This approach allows for the accurate modeling of electronic effects in the region of interest while efficiently accounting for the influence of a large, complex environment. rutgers.edu

Exploration of New Chemical Transformations and Applications of 1,1,1 Trifluoro 2,2 Diphenylpropane

Role as a Building Block in Organic Synthesis

The strategic placement of functional groups within 1,1,1-Trifluoro-2,2-diphenylpropane earmarks it as a valuable synthon, or building block, for the construction of more elaborate molecular architectures. Its utility stems from the ability to introduce specific, high-value structural motifs into target molecules.

A key structural feature of this compound is its trifluoromethylated quaternary carbon center. The incorporation of such centers into organic molecules is a significant area of modern chemical research, as the trifluoromethyl group can dramatically alter a molecule's physical and biological properties. sioc-journal.cn Quaternary carbon centers are prevalent in many natural products and synthetic compounds, and the addition of a CF3 group to this center can enhance metabolic stability, lipophilicity, and binding affinity. sioc-journal.cn The synthesis of molecules containing these trifluoromethylated quaternary carbons has seen rapid development through new synthons and reactions. sioc-journal.cn Therefore, this compound serves as a direct and pre-formed building block for introducing this specific, sterically demanding, and electronically significant moiety.

The demand for novel fluorinated compounds, particularly in the pharmaceutical and agrochemical industries, drives the need for versatile fluorinated precursors. organic-chemistry.org Research has demonstrated the synthesis of complex molecules like trifluoromethyl-substituted cyclopropanes from trifluorodiazoethane precursors, highlighting the utility of small, fluorinated building blocks in constructing intricate molecular frameworks. organic-chemistry.orgresearchgate.net In this context, this compound can be envisioned as a precursor for a variety of complex fluorinated molecules. Chemical manipulation of the phenyl rings or the propane (B168953) backbone could lead to a diverse library of second-generation synthons, each carrying the intact trifluoromethylated diphenylpropane core.

Investigation of its Potential in Catalysis and Ligand Design

The rigid diphenylpropane scaffold, decorated with a trifluoromethyl group, offers intriguing possibilities for the design of new catalysts and ligands that can influence the stereochemical outcome of chemical reactions.

A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to guide the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired transformation, the auxiliary is removed for potential reuse. sigmaaldrich.com Well-known examples include oxazolidinones and pseudoephedrine, which can direct alkylation or aldol (B89426) reactions with high diastereoselectivity. wikipedia.org The this compound framework represents a "scaffold" that could be systematically modified to create new chiral auxiliaries or ligands. nih.govnih.gov By introducing chiral elements or functional groups onto the phenyl rings, it is possible to design a new class of directing groups. The steric bulk of the diphenyl groups combined with the electronic nature of the CF3 group could create a unique chiral environment for asymmetric transformations. The development of such auxiliaries would be a key step in exploring its synthetic potential. nih.gov

Table 1: Examples of Chiral Auxiliaries and Their Applications

Chiral Auxiliary ClassExampleTypical ApplicationReference
Oxazolidinones(4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinoneAsymmetric aldol reactions wikipedia.orgsigmaaldrich.com
Ephedrine Derivatives(1R,2S)-(−)-EphedrineAsymmetric alkylation wikipedia.orgsigmaaldrich.com
BINOL1,1'-Binaphthyl-2,2'-diolAsymmetric synthesis of terpenes wikipedia.org
Sugar-Based1,2-O-isopropylidene-d-xylofuranoseAsymmetric cyclopropanation researchgate.net

The unique combination of steric hindrance and electronic properties in this compound could be exploited to develop novel reaction methodologies. For instance, dirhodium tetracarboxylate catalysts have been effectively used in the asymmetric cyclopropanation of vinyl heterocycles. semanticscholar.org The design of new ligands for such metal catalysts is an active area of research. A modified, chiral version of the this compound scaffold could serve as a novel ligand, potentially leading to improved selectivity or reactivity in metal-catalyzed processes. The development of such catalyst systems would represent a significant advancement, enabling the synthesis of pharmaceutically relevant compounds. semanticscholar.org

Advanced Materials Science: Exploration of Fluorinated Diphenylpropane Scaffolds in Polymer and Specialty Material Design

Fluorinated polymers are a distinct class of materials known for their exceptional chemical resistance, thermal stability, low friction coefficients, and unique electrical properties. up.pt These characteristics make them suitable for a wide array of high-performance applications, from aerospace to biomedical devices. up.pt The incorporation of fluorine can influence the planarity of a polymer backbone and affect its crystallinity and electronic properties. rsc.org

The this compound structure is a prime candidate for integration into advanced polymers. It can be conceptualized as a monomer or a modifying agent for creating specialty materials. For example, research on fluorinated diphenyl-diketopyrrolopyrrole derivatives has shown that the number and position of fluorine atoms can systematically tune the electronic and morphological properties of conjugated polymers for solar cell applications. rsc.org Similarly, incorporating the fluorinated diphenylpropane scaffold could lead to polymers with tailored properties. Side-chain fluorinated polymers, where a non-fluorinated backbone carries fluorinated side groups, are a major class of materials. nih.gov The this compound unit could be attached as a side-chain to create polymers with high thermal stability and specific surface properties. Furthermore, conducting polymers are being explored for use in tissue engineering scaffolds, where their electrical properties can influence cell behavior. nih.gov The integration of the diphenylpropane scaffold could enhance the biocompatibility and mechanical properties of such materials. The development of fluorine-rich gel polymer electrolytes for safer batteries is another area where such fluorinated building blocks could be highly valuable. rsc.org

The requested article on the chemical compound this compound cannot be generated at this time. Extensive searches for scientific literature and patent information regarding the use of this specific compound as a monomer or additive for fluoropolymers, as well as its influence on the thermal and mechanical properties of materials, have not yielded any relevant results.

Despite a thorough investigation into various databases and research repositories, no publications or data could be found that specifically detail the synthesis of fluoropolymers using this compound or its effects as an additive. The available scientific literature focuses on other fluorinated compounds and their applications in polymer science.

Therefore, the sections and subsections outlined in the request, including "Monomer or Additive for Fluoropolymers" and "Influence on Thermal and Mechanical Properties of Materials," cannot be populated with the required scientifically accurate and detailed research findings.

It is recommended to consult specialized chemical research institutions or conduct novel experimental studies to explore the potential applications and properties of this compound in the field of polymer chemistry. Without such primary research, any article on this topic would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Achievements

The current body of scientific knowledge on 1,1,1-Trifluoro-2,2-diphenylpropane is exceptionally limited. There are no established or published methods for its direct synthesis. While general organic chemistry principles, such as the Friedel-Crafts reaction, provide a theoretical framework for its potential creation, no specific instances of these reactions being successfully applied to produce this compound have been documented. libretexts.orgopenstax.orgmasterorganicchemistry.comlibretexts.org The Friedel-Crafts alkylation, which involves the reaction of an alkyl halide with an aromatic compound in the presence of a Lewis acid, could theoretically be adapted. openstax.orgmasterorganicchemistry.com For instance, one could hypothetically propose a reaction involving a trifluoropropanoyl-based electrophile and benzene (B151609). However, the specifics of catalysts, reaction conditions, and potential side reactions like carbocation rearrangements remain purely speculative in the absence of empirical data. openstax.org

Similarly, detailed research findings regarding its spectroscopic, physical, and chemical properties are absent from the public domain. Data tables for this specific compound are therefore not available. For related but distinct compounds, such as various fluorinated and chlorinated propanes, extensive data exists, but this cannot be reliably extrapolated to this compound. nih.govsigmaaldrich.comnist.govontosight.aiechemi.comontosight.ai

Identification of Remaining Challenges and Unexplored Avenues

The primary and most significant challenge is the complete lack of a documented synthetic pathway to this compound. Overcoming this hurdle is the first and most critical step for any future investigation. The development of a viable and efficient synthesis is the gateway to all other areas of study.

Once a synthesis is achieved, the following avenues would be entirely unexplored:

Structural and Property Characterization: A comprehensive analysis of its molecular structure and physical properties would be necessary. This includes determining its melting point, boiling point, and solubility, as well as acquiring detailed spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its identity and understand its electronic and conformational characteristics.

Chemical Reactivity: The reactivity of the trifluoromethyl group and the diphenylpropane moiety in this specific arrangement is unknown. Research could focus on its stability, potential for functional group transformations, and reactions at the aromatic rings.

Biological and Material Science Screening: With the compound in hand, its potential applications could be explored. Given the prevalence of fluorinated compounds in pharmaceuticals and materials science, screening for biological activity or unique material properties would be a logical next step. google.com

Outlook for Innovative Applications and Methodological Advancements

The future of research on this compound is contingent on its successful synthesis. Should this be accomplished, it could open doors to several innovative areas. The unique combination of a trifluoromethyl group and two phenyl groups on a propane (B168953) backbone could impart interesting properties.

Methodological advancements would initially focus on novel synthetic strategies. This might involve multi-component reactions or the use of advanced fluorinating agents. nih.gov If the compound demonstrates valuable properties, further research could be directed towards developing more efficient, scalable, and environmentally benign production methods.

In essence, this compound represents a blank slate in the vast landscape of fluorine chemistry. Its study offers the opportunity for fundamental discovery, from the development of new synthetic methods to the potential uncovering of novel applications. The journey from a chemical name to a fully characterized and potentially useful molecule is a long one, and for this compound, it has yet to begin.

Q & A

Q. What are the common synthetic routes for preparing 1,1,1-trifluoro-2,2-diphenylpropane, and what reaction conditions optimize yield?

A key method involves acid-catalyzed condensation of trifluoroacetone with diaryl ketones or aldehydes. For example, BF3-H2O catalysis enables efficient coupling of fluorinated hemiacetals with arenes under solvent-free conditions, achieving high yields (80–95%) . Alternative approaches include base-mediated reactions (e.g., ethanol/methanol with NaOH) for analogous trifluoromethyl ketones, though yields may vary with steric hindrance from aryl groups . Optimize temperature (60–80°C) and stoichiometric ratios (1:1.2 ketone:aldehyde) to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound, and what data should be prioritized?

Use <sup>19</sup>F NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -70 ppm). IR spectroscopy identifies C=O (1700–1750 cm<sup>-1</sup>) and C-F (1100–1250 cm<sup>-1</sup>) stretches. Mass spectrometry (EI-MS) verifies molecular ion peaks (e.g., [M]<sup>+</sup> at m/z 296) and fragmentation patterns . X-ray crystallography resolves stereochemistry, particularly for crystalline derivatives like vanadium or manganese complexes .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

Thermodynamic data (NIST) indicate decomposition above 200°C, with phase transitions at -30°C (glass transition) . Store in inert atmospheres (argon) at -20°C to prevent hydrolysis of the trifluoromethyl group. Avoid prolonged exposure to UV light, which may degrade diaryl moieties.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of copper-mediated reactions involving this compound derivatives?

Copper(I) catalysts (e.g., CuBr) facilitate radical addition to alkenes via single-electron transfer (SET), favoring anti-Markovnikov products. For example, CF3-CHCl2 reacts with styrenes to form β-trifluoromethyl adducts through a Cu<sup>+</sup>/Cu<sup>2+</sup> redox cycle . Computational studies (DFT) suggest transition-state stabilization by aryl π-stacking, which directs regioselectivity .

Q. How can computational modeling reconcile discrepancies in experimental thermodynamic properties (e.g., enthalpy of vaporization)?

Discrepancies arise from differences in measurement techniques (e.g., calorimetry vs. gas-phase spectroscopy). Use Gaussian or ORCA software to calculate Gibbs free energy (ΔG<sup>‡</sup>) and compare with experimental phase-change data . Validate models by benchmarking against NIST’s gas-phase ion energetics and IR spectra .

Q. What strategies resolve contradictions in reaction yields reported for similar trifluoromethylation protocols?

Systematically evaluate variables:

  • Catalyst loading : Excess BF3 (>10 mol%) may deactivate intermediates .
  • Solvent polarity : Polar aprotic solvents (DMF) improve solubility but may hinder nucleophilic attack .
  • Steric effects : Bulkier aryl substituents reduce yields by 15–20%; mitigate via microwave-assisted synthesis to enhance kinetics .

Methodological Notes

  • Synthetic Optimization : Use design-of-experiments (DoE) to screen variables (temperature, catalyst, solvent) .
  • Data Validation : Cross-reference spectral data with PubChem or EPA DSSTox entries to confirm purity .
  • Safety : Adhere to AIHA WEEL guidelines (e.g., <50 ppm airborne exposure) for fluorinated compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.